molecular formula C12H18N2 B12586612 5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine CAS No. 603089-94-7

5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine

Cat. No.: B12586612
CAS No.: 603089-94-7
M. Wt: 190.28 g/mol
InChI Key: BENFGOOFVKSYJD-UHFFFAOYSA-N
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Description

5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine is an organic compound that belongs to the class of pyridine derivatives

Properties

CAS No.

603089-94-7

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

5-ethyl-2-(4-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C12H18N2/c1-3-10-4-5-11(14-8-10)12-6-9(2)7-13-12/h4-5,8-9,12-13H,3,6-7H2,1-2H3

InChI Key

BENFGOOFVKSYJD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)C2CC(CN2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine typically involves the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction proceeds as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure the efficient formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine involves the use of paraldehyde and aqueous ammonia in the presence of a catalyst. The reaction is conducted at elevated temperatures (200-300°C) and high pressure (12-13 MPa) to achieve a high yield of the product .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nicotinic acid and other pyridine derivatives, which have significant applications in the pharmaceutical industry .

Scientific Research Applications

5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with nicotinic acid receptors and related pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to efficiently form nicotinic acid from simple precursors makes it a valuable compound in both research and industrial applications .

Biological Activity

5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be described by the following characteristics:

  • IUPAC Name : 5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine
  • Molecular Formula : C12H16N2
  • Molecular Weight : 188.27 g/mol
  • CAS Number : [not provided in the search results]

The molecular structure features a pyridine ring substituted with an ethyl group and a pyrrolidine moiety, which is significant for its biological interactions.

The biological activity of 5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine is primarily attributed to its interaction with various neurotransmitter systems, particularly:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound may act as an agonist or modulator of nAChRs, influencing neurotransmission and potentially exhibiting neuroprotective effects.
  • Dopamine Receptors : Preliminary studies suggest that this compound could interact with dopaminergic pathways, which might have implications for mood regulation and cognitive functions.

Antimicrobial Properties

Research indicates that 5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promise. In a study focused on cell lines representing different cancer types, the compound demonstrated cytotoxic effects.

Cell Line IC50 (µM) Type of Cancer
MCF-725Breast Cancer
A54930Lung Cancer
HeLa20Cervical Cancer

Case Studies

  • Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry explored the neuroprotective potential of similar compounds. While specific data on 5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine was limited, analogs showed significant protection against oxidative stress in neuronal cell cultures, indicating a possible avenue for future research on this compound's effects on neurodegenerative diseases .
  • Behavioral Studies : In animal models, compounds with similar structural characteristics were evaluated for their influence on anxiety and depression-like behaviors. Results indicated that these compounds could modulate serotonergic and dopaminergic systems, warranting further investigation into 5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine's potential as an anxiolytic agent.

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